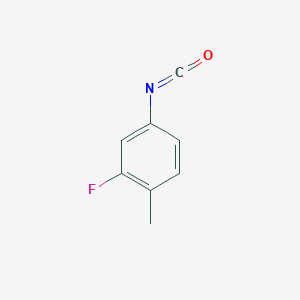

2-Fluoro-4-isocyanato-1-methylbenzene

Description

Structure

2D Structure

Properties

IUPAC Name |

2-fluoro-4-isocyanato-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRCOINKYLERQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298356 | |

| Record name | 3-Fluoro-4-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102561-42-2 | |

| Record name | 3-Fluoro-4-methylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102561-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-isocyanato-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-4-isocyanato-1-methylbenzene: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-isocyanato-1-methylbenzene, also known as 3-fluoro-4-methylphenyl isocyanate, is a versatile aromatic isocyanate that has garnered significant interest in medicinal chemistry. Its unique combination of a reactive isocyanate group with a fluorinated toluene scaffold makes it a valuable building block for the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly influence the physicochemical properties of derivative compounds, such as metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its role in the development of innovative pharmaceuticals.

Introduction

This compound (CAS No. 102561-42-2) is an organic compound featuring a benzene ring substituted with a fluorine atom, a methyl group, and a highly reactive isocyanate functional group. The strategic placement of these substituents imparts specific electronic and steric properties to the molecule, making it a sought-after intermediate in the synthesis of a wide range of biologically active compounds. The isocyanate group serves as a powerful electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. These linkages are prevalent in many drug molecules, contributing to their structural integrity and ability to interact with biological targets.

The incorporation of a fluorine atom into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered acidity of neighboring functional groups. This guide will delve into the technical details of this compound, providing researchers with the essential knowledge to effectively utilize this compound in their drug discovery and development endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis and for ensuring laboratory safety.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from closely related analogues, the following properties can be estimated.

| Property | Value | Source |

| CAS Number | 102561-42-2 | |

| Molecular Formula | C₈H₆FNO | |

| Molecular Weight | 151.14 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 3-Fluoro-4-methylphenyl isocyanate | |

| Appearance | Likely a colorless to light yellow liquid | Inferred |

| Boiling Point | Estimated to be similar to 3-chloro-4-methylphenyl isocyanate (107 °C at 3 mmHg) | |

| Density | Estimated to be around 1.2 g/mL | Inferred |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically appearing in the region of 2250-2275 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methyl protons will appear as a singlet, likely in the range of 2.2-2.5 ppm.

-

¹³C NMR: The carbon of the isocyanate group is expected to resonate around 120-130 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the fluorine, methyl, and isocyanate substituents. Carbon-fluorine coupling will be observable.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 151.

Synthesis and Reactivity

The synthesis of this compound typically starts from the corresponding aniline, 3-fluoro-4-methylaniline. The conversion of the amine to the isocyanate is a standard transformation in organic chemistry.

Synthesis

The most common method for the synthesis of aryl isocyanates is the phosgenation of the corresponding primary amine. This can be achieved using phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).

Conceptual Synthetic Pathway:

Caption: General synthesis of this compound.

Experimental Protocol (General Procedure for Phosgenation):

Caution: Phosgene and its equivalents are highly toxic and should only be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolution: Dissolve 3-fluoro-4-methylaniline in an inert solvent such as toluene or chlorobenzene.

-

Phosgenation: Add a solution of phosgene or triphosgene in the same solvent to the aniline solution at a controlled temperature, often starting at low temperatures and gradually warming to room temperature.

-

Reaction: The reaction mixture is then heated to reflux to ensure complete conversion to the isocyanate. The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of the N-H stretches of the amine and the appearance of the strong isocyanate band.

-

Work-up and Purification: After the reaction is complete, the excess phosgene and solvent are removed by distillation. The crude this compound is then purified by vacuum distillation.

Reactivity

The isocyanate group is a highly reactive electrophile, making this compound a valuable synthon for creating a diverse array of molecules.

3.2.1. Reaction with Amines to Form Ureas

The reaction of isocyanates with primary or secondary amines is a robust and high-yielding method for the synthesis of unsymmetrically substituted ureas. This reaction is central to the use of this compound in drug discovery, as the urea moiety is a key pharmacophore in many bioactive molecules, including kinase inhibitors.

Caption: Synthesis of N,N'-disubstituted ureas.

3.2.2. Reaction with Alcohols to Form Carbamates

Isocyanates react with alcohols to form carbamates, another important functional group in pharmaceuticals. This reaction is typically slower than the reaction with amines and may require a catalyst, such as a tertiary amine or an organotin compound.

Caption: Synthesis of carbamates from isocyanates and alcohols.

Applications in Drug Discovery

The 3-fluoro-4-methylphenyl moiety, derived from this compound, is found in a number of biologically active compounds. The urea derivatives, in particular, have shown promise as potent and selective inhibitors of various enzymes, making them attractive candidates for the treatment of a range of diseases.

Kinase Inhibitors

Many kinase inhibitors feature a urea or amide linkage that is crucial for binding to the hinge region of the kinase domain. The N-(3-fluoro-4-methylphenyl)urea scaffold can be readily synthesized from this compound and an appropriate amine-containing fragment. The fluorine atom can enhance binding affinity through favorable interactions with the protein and improve the metabolic stability of the compound.

TRPV1 Antagonists

A notable example of the application of a closely related scaffold is in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. TRPV1 is a non-selective cation channel that plays a key role in pain sensation. Researchers have identified N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea derivatives as potent TRPV1 antagonists. Although this example does not use this compound directly, it highlights the potential of the N-(3-fluoro-4-methylphenyl)urea core in designing potent and selective ligands for therapeutic targets.

Illustrative Synthetic Protocol for a Urea Derivative:

This is a general procedure and may require optimization for specific substrates.

-

Amine Solution: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Isocyanate Addition: To the stirred amine solution, add a solution of this compound (1.05 equivalents) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: The reaction is typically rapid and exothermic. Stir the mixture at room temperature for 1-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Product Isolation: Upon completion, the solvent can be removed under reduced pressure. The resulting crude urea derivative can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety and Handling

Isocyanates are toxic and should be handled with care. They are irritants to the skin, eyes, and respiratory tract. Inhalation of isocyanate vapors can cause respiratory sensitization, leading to asthma-like symptoms.

-

Handling: Always work with this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines, alcohols, and strong bases.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules, particularly in the field of drug discovery. Its ability to readily form stable urea and carbamate linkages, combined with the beneficial effects of the fluorine substituent, makes it an attractive starting material for the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers aiming to leverage its potential in their synthetic endeavors.

References

- PubChem. 3-Fluoro-4-methylphenyl isocyanate.

- Ann, J., Sun, W., Zhou, X., Jung, A., Baek, J., Lee, S., Kim, C., Yoon, S., Hong, S., Choi, S., Turcios, N. A., Herold, B. K. A., Esch, T. E., Lewin, N. E., Abramovitz, A., Pearce, L. V., Blumberg, P. M., & Lee, J. (2016). Discovery of

Introduction: A Versatile Fluorinated Building Block

An In-depth Technical Guide to 2-Fluoro-4-isocyanato-1-methylbenzene

This compound is a specialized aromatic isocyanate that serves as a critical building block in medicinal chemistry and advanced material synthesis. Its structure uniquely combines three key functional elements: a stable benzene ring, a reactivity-modulating fluorine atom, and a highly versatile isocyanate group. The strategic placement of fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of derivative molecules, making this reagent particularly valuable in the field of drug discovery.[1][2][3] The isocyanate functional group is a potent electrophile, readily reacting with nucleophiles to form stable urea, carbamate, and thiocarbamate linkages, which are common in pharmacologically active compounds.

This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, a representative synthetic pathway, key applications in research, and essential safety protocols for its handling and storage.

Core Compound Identification and Properties

Accurate identification is paramount in research and development. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 102561-42-2 | [4][5][6] |

| Molecular Formula | C₈H₆FNO | [4] |

| Molecular Weight | 151.14 g/mol | [4][7] |

| InChI | InChI=1S/C8H6FNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 | [4] |

| InChIKey | FWRCOINKYLERQL-UHFFFAOYSA-N | [4] |

| SMILES | CC1=C(C=C(C=C1)N=C=O)F | [4] |

| Purity (Typical) | ≥95% | [7] |

Synthetic Pathway: From Amine to Isocyanate

The synthesis of aryl isocyanates typically proceeds from the corresponding primary amine. In the case of this compound, the logical precursor is 3-Fluoro-4-methylaniline. The most common industrial method for this transformation involves treatment with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.

The reaction mechanism involves the initial nucleophilic attack of the amine onto the carbonyl carbon of phosgene, followed by the elimination of two molecules of hydrogen chloride (HCl) to yield the final isocyanate product. This process must be conducted under anhydrous conditions, as isocyanates readily react with water.

Experimental Workflow: Phosgenation of 3-Fluoro-4-methylaniline

-

Inert Atmosphere: The reaction vessel is charged with an inert, anhydrous solvent (e.g., toluene or chlorobenzene) and cooled in an ice bath. The system is maintained under a dry nitrogen or argon atmosphere.

-

Precursor Addition: 3-Fluoro-4-methylaniline, dissolved in the same anhydrous solvent, is added to the vessel.

-

Phosgene Introduction: A solution of phosgene in the reaction solvent is added dropwise to the cooled amine solution with vigorous stirring. The reaction is exothermic and temperature control is critical to prevent side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting amine.

-

HCl Removal: As the reaction proceeds, HCl gas is evolved and typically scrubbed through a basic solution.

-

Workup and Isolation: Upon completion, the reaction mixture is sparged with dry nitrogen to remove any excess phosgene and HCl. The solvent is then removed under reduced pressure (distillation).

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Discovery

The utility of this compound stems from its identity as a fluorinated synthon. In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.[1]

The isocyanate group (-N=C=O) is the engine of its synthetic versatility. It provides a direct and efficient route to introduce the 3-fluoro-4-methylphenyl moiety into a wide range of molecules. This is particularly useful in the construction of compound libraries for high-throughput screening. By reacting this isocyanate with a diverse set of amines or alcohols, researchers can rapidly generate a large number of novel urea or carbamate derivatives, respectively. These derivatives can then be tested for biological activity against various therapeutic targets.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 3-Fluoro-4-methylphenyl isocyanate | C8H6FNO | CID 2737398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hit2Lead | this compound | CAS# 102561-42-2 | MFCD00037071 | BB-3020289 [hit2lead.com]

- 6. 102561-42-2|this compound|BLD Pharm [bldpharm.com]

- 7. 2-Fluoro-1-isocyanato-4-methylbenzene | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 2-Fluoro-4-isocyanato-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-Fluoro-4-isocyanato-1-methylbenzene. This document is designed to provide a deep dive into the core characteristics of this versatile chemical compound, moving beyond a simple recitation of facts to offer actionable insights grounded in scientific principles. The isocyanate functional group, with its inherent reactivity, is a cornerstone of modern synthetic chemistry, and when combined with the unique electronic properties of a fluorinated toluene scaffold, it becomes a powerful tool in the hands of discerning researchers. This guide is structured to be a self-validating resource, with each section building upon the last to provide a holistic understanding of the compound's properties, synthesis, and applications, particularly within the dynamic field of drug discovery. Every key claim is substantiated with citations to authoritative sources, ensuring the integrity and trustworthiness of the information presented.

Core Molecular Attributes of this compound

This compound, a compound of significant interest in medicinal chemistry and organic synthesis, possesses a unique combination of functional groups that dictate its chemical behavior and utility.

Physicochemical and Structural Data

A thorough understanding of the fundamental properties of this compound is paramount for its effective and safe utilization in a laboratory setting. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 151.14 g/mol | [1][2] |

| Molecular Formula | C₈H₆FNO | [1][2] |

| CAS Number | 102561-42-2 | [2] |

| Synonyms | 3-Fluoro-4-methylphenyl isocyanate | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Signature

The structural characterization of this compound is crucial for confirming its identity and purity. Spectroscopic techniques provide a detailed fingerprint of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most prominent feature in the FTIR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in a relatively uncongested region of the spectrum, around 2250-2270 cm⁻¹, making it an excellent diagnostic tool for the presence of the isocyanate functionality[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of the signals of adjacent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the characteristic signal for the isocyanate carbon.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of the fluorine atom on the aromatic ring.

-

-

Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight of the compound and for analyzing its fragmentation pattern, which can provide further structural information. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 151.14 g/mol [1][2].

Synthesis Methodologies

The synthesis of this compound can be approached through several established methods for isocyanate formation. The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity.

Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide intermediate. This reaction is known for its mild conditions and tolerance of a wide range of functional groups[4][5].

Conceptual Workflow for Curtius Rearrangement:

Caption: General workflow of the Curtius rearrangement for isocyanate synthesis.

Detailed Experimental Protocol (Illustrative):

A one-pot procedure using diphenylphosphoryl azide (DPPA) is often preferred as it avoids the isolation of the potentially explosive acyl azide intermediate[5][6].

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-methylbenzoic acid and a suitable anhydrous solvent such as toluene.

-

Reagent Addition: Add triethylamine (Et₃N) to the stirred solution, followed by the dropwise addition of diphenylphosphoryl azide (DPPA).

-

Acyl Azide Formation: Stir the reaction mixture at room temperature to facilitate the formation of the acyl azide intermediate.

-

Curtius Rearrangement: Gently heat the reaction mixture to induce the rearrangement of the acyl azide to the isocyanate, which is accompanied by the evolution of nitrogen gas. The reaction progress can be monitored by IR spectroscopy, looking for the appearance of the strong isocyanate peak around 2250-2270 cm⁻¹[6].

-

Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude isocyanate can then be purified, typically by vacuum distillation, to obtain the final product[7][8].

Phosgenation of Amines

The reaction of a primary amine with phosgene or a phosgene equivalent is a common industrial method for the production of isocyanates. This method is generally high-yielding but requires stringent safety precautions due to the high toxicity of phosgene.

The starting material for this synthesis would be 3-fluoro-4-methylaniline[9][10]. The amine is reacted with phosgene in an inert solvent.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. While this is a classic named reaction, it is less commonly used for the direct synthesis of isocyanates compared to the Curtius rearrangement or phosgenation.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors.

Role as a Key Intermediate for Kinase Inhibitors

Many kinase inhibitors feature a urea or amide linkage, which can be readily formed by the reaction of an isocyanate with an amine or alcohol, respectively. The fluorine atom and methyl group on the phenyl ring of this compound can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The fluorine atom, for instance, can enhance metabolic stability and binding affinity[11][12].

Synthesis of Sorafenib and Regorafenib Analogues

Sorafenib and Regorafenib are multi-kinase inhibitors approved for the treatment of various cancers. Their structures contain a bi-aryl urea moiety. This compound is a key reagent in the synthesis of analogues of these important drugs[12][13][14][15][16][17].

General Synthetic Scheme for Sorafenib/Regorafenib Analogues:

Caption: Reaction of this compound to form a bi-aryl urea.

The isocyanate group of this compound reacts with the primary amine of a suitable scaffold to form the critical urea linkage that is often essential for binding to the kinase active site. The fluorinated methylphenyl moiety can then occupy a specific pocket in the enzyme, contributing to the overall potency and selectivity of the inhibitor.

Experimental Protocols: Purification and Analysis

Purification by Vacuum Distillation

Aryl isocyanates can often be purified by vacuum distillation. This technique is particularly useful for separating the desired isocyanate from non-volatile impurities or starting materials.

General Protocol:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry to prevent reaction of the isocyanate with water.

-

Distillation: Carefully heat the crude this compound under reduced pressure. The appropriate temperature and pressure will depend on the specific boiling point of the compound.

-

Collection: Collect the fraction that distills at the expected boiling point.

-

Storage: Store the purified isocyanate under an inert atmosphere and protected from moisture to prevent degradation.

Analytical Characterization

Purity Assessment: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Structural Confirmation: As discussed in section 1.2, a combination of FTIR, NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry should be used to confirm the identity and structure of the synthesized compound.

Safety and Handling

Isocyanates are reactive compounds and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation[18][19][20][21][22].

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container under an inert atmosphere and away from moisture.

-

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, with particularly noteworthy applications in the development of novel kinase inhibitors. Its synthesis, primarily through the Curtius rearrangement or phosgenation, provides access to a highly reactive isocyanate functional group on a fluorinated aromatic scaffold. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective use in research and development. The insights provided in this guide are intended to empower researchers to harness the full potential of this compound in their pursuit of scientific advancement.

References

- 4-Fluoro-3-methylphenyl isocyan

- Application Notes and Protocols for the Curtius Rearrangement of trans-3,4-Difluorocinnamic Acid. Benchchem. URL

- Safety D

- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific

- Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues.

- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme Connect. URL

- 3-Chloro-4-fluorophenyl isocyanate - SAFETY D

- SAFETY D

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.

- Curtius Rearrangement. Organic Chemistry Portal. URL

- Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors.

- 2-Fluoro-1-isocyanato-4-methylbenzene | 69941-50-0 | UCA94150. Biosynth. URL

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. URL

- Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs. MDPI. URL

- Curtius rearrangement. Wikipedia. URL

- Regorafenib synthesis. ChemicalBook. URL

- 2-Fluoro-1-isocyan

- Mass spectra of fluorocarbons. NIST. URL

- An improved process for the preparation of regorafenib.

- An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. CDC Stacks. URL

- Supporting Information for. The Royal Society of Chemistry. URL

- 1-Chloro-4-[difluoro(isocyanato)methyl]benzene - Optional[Vapor Phase IR] - Spectrum. SpectraBase. URL

- Benzene, 2,4-diisocyan

- This compound (C8H6FNO). PubChemLite. URL

- Sorafenib synthesis. ChemicalBook. URL

- 3-Fluoro-4-methylaniline synthesis. ChemicalBook. URL

- 3-Fluoro-4-methylphenyl isocyan

- A practical and efficient method for synthesis of sorafenib and regorafenib.

- Method for the purification of isocyanates.

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.

- Vacuum purification method.

- 2-Fluoro-4-methylaniline. Chem-Impex. URL

- 3-Fluoro-4-methylphenyl isocyan

- Characterization of conformational states of the homodimeric enzyme fluoroacet

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- LAB purification setup with vacuum distillation process (0.03 mbar, 120 °C) at ANU.

- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- Mass spectrometry-based analysis of murine bronchoalveolar lavage fluid following respiratory exposure to 4,4'-methylene diphenyl diisocyanate aerosol.

Sources

- 1. 2-Fluoro-1-isocyanato-4-methylbenzene | 69941-50-0 | UCA94150 [biosynth.com]

- 2. 3-Fluoro-4-methylphenyl isocyanate | C8H6FNO | CID 2737398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 8. CN105431214A - Vacuum purification method - Google Patents [patents.google.com]

- 9. 3-Fluoro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thieme-connect.de [thieme-connect.de]

- 13. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regorafenib synthesis - chemicalbook [chemicalbook.com]

- 15. WO2017125941A1 - An improved process for the preparation of regorafenib - Google Patents [patents.google.com]

- 16. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. 4-Fluoro-3-methylphenyl isocyanate - High purity | EN [georganics.sk]

- 19. chemicals.basf.com [chemicals.basf.com]

- 20. multimedia.3m.com [multimedia.3m.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Fluoro-4-isocyanato-1-methylbenzene: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth exploration of 2-Fluoro-4-isocyanato-1-methylbenzene, a key aromatic isocyanate building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis pathways, and reactivity profile. A significant focus is placed on its strategic application in the synthesis of bioactive molecules, particularly kinase inhibitors, reflecting its growing importance in medicinal chemistry.

Nomenclature and Identification

This compound is a substituted aromatic compound featuring a benzene ring with fluoro, isocyanato, and methyl groups. Due to the substitution pattern, several synonyms are used interchangeably in literature and chemical catalogs. Understanding these is crucial for effective literature searches and procurement.

Systematic and Common Synonyms:

-

IUPAC Name: this compound[1]

-

Common Synonyms:

Chemical Identifiers:

| Identifier | Value | Source |

| CAS Number | 102561-42-2 | [1] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| InChIKey | FWRCOINKYLERQL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)N=C=O)F | [1] |

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe handling and effective use in experimental settings.

Physicochemical Properties:

| Property | Value | Notes |

| Molecular Weight | 151.14 g/mol | Calculated from the molecular formula. |

| Appearance | Typically a liquid | Based on related phenyl isocyanates. |

| Reactivity | Highly reactive with nucleophiles | The isocyanate group is a potent electrophile. |

Safety and Hazard Information:

This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H312: Harmful in contact with skin[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H332: Harmful if inhaled[1]

-

H335: May cause respiratory irritation[1]

Synthesis of this compound

The synthesis of this isocyanate can be approached through two primary, reliable routes starting from commercially available precursors: the phosgenation of the corresponding aniline and the Curtius rearrangement of a carboxylic acid derivative. The choice of method often depends on the availability of starting materials, scale, and safety considerations.

Synthesis via Phosgenation of 3-Fluoro-4-methylaniline

This is a common and direct method for the synthesis of aryl isocyanates. It involves the reaction of the corresponding primary amine with phosgene or a phosgene equivalent, such as triphosgene. The use of triphosgene is often preferred due to its solid nature, which makes it easier and safer to handle than gaseous phosgene.

Experimental Protocol: Synthesis from 3-Fluoro-4-methylaniline using Triphosgene

Materials:

-

3-Fluoro-4-methylaniline

-

Triphosgene

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Anhydrous inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve triphosgene (0.33 equivalents) in anhydrous DCM under an inert atmosphere.

-

Amine Addition: To this stirred solution, add a solution of 3-fluoro-4-methylaniline (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel at 0 °C (ice bath).

-

Base Addition: After the addition of the amine is complete, add a solution of triethylamine (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting amine.

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove triethylammonium chloride. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude isocyanate can be purified by vacuum distillation to yield the final product.

Causality and Self-Validation: The use of an inert atmosphere and anhydrous solvents is critical to prevent the hydrolysis of triphosgene and the product isocyanate. The slow, controlled addition of reagents at low temperatures helps to manage the exothermicity of the reaction and minimize side product formation. The formation of triethylammonium chloride as a precipitate serves as a visual indicator of reaction progress. The purity of the final product can be confirmed by spectroscopic methods (IR, NMR).

Synthesis via Curtius Rearrangement

Experimental Protocol: Synthesis from 3-Fluoro-4-methylbenzoic Acid via Curtius Rearrangement

Materials:

-

3-Fluoro-4-methylbenzoic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Anhydrous toluene or dioxane

-

Anhydrous inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 3-fluoro-4-methylbenzoic acid (1.0 equivalent) in anhydrous toluene.

-

Reagent Addition: Add triethylamine (1.1 equivalents) to the suspension, followed by the dropwise addition of diphenylphosphoryl azide (1.1 equivalents).

-

Rearrangement: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours. The progress of the rearrangement is indicated by the evolution of nitrogen gas.

-

Isolation: After the reaction is complete (cessation of gas evolution), the isocyanate can be isolated by careful removal of the solvent under reduced pressure, followed by vacuum distillation.

Causality and Self-Validation: The Curtius rearrangement is a thermally induced decomposition of an acyl azide to an isocyanate.[2] The use of DPPA allows for the in-situ formation of the acyl azide from the carboxylic acid, which then rearranges upon heating.[3] The evolution of nitrogen gas is a key indicator that the rearrangement is proceeding. The final product's identity and purity should be confirmed by spectroscopy, particularly by the characteristic strong absorption of the isocyanate group in the IR spectrum.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This makes it susceptible to attack by a wide range of nucleophiles. The substitution pattern on the aromatic ring modulates this inherent reactivity.

Electronic and Steric Effects:

-

Ortho-Fluoro Group: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles. However, its small size means steric hindrance is minimal.

-

Para-Methyl Group: The methyl group at the para position is weakly electron-donating through hyperconjugation, which slightly reduces the reactivity of the isocyanate group compared to an unsubstituted phenyl isocyanate.

Typical Reactions:

The isocyanate group readily reacts with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water, to form carbamates, ureas, and carbamic acids (which are unstable and typically decarboxylate to the corresponding amine), respectively.

Caption: Synthetic strategy for kinase inhibitors using this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through standard spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy:

-

The most prominent and diagnostic peak will be a strong, sharp absorption in the range of 2250-2275 cm⁻¹ , characteristic of the N=C=O asymmetric stretching vibration of the isocyanate group. [4] ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm), with splitting patterns influenced by coupling to each other and to the fluorine atom.

-

Methyl Protons (3H): A singlet will be observed in the aliphatic region (typically δ 2.2-2.4 ppm) corresponding to the three protons of the methyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Isocyanate Carbon: A signal for the isocyanate carbon will be present in the range of δ 120-130 ppm .

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Methyl Carbon: A signal for the methyl carbon will appear in the upfield region (typically δ 15-25 ppm).

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive isocyanate handle and a substituted aromatic ring makes it an attractive building block for creating complex molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in the laboratory. As the demand for novel targeted therapies continues to grow, the importance of such specialized chemical building blocks in the medicinal chemist's toolbox is set to increase.

References

- Chemistry Steps. Curtius Rearrangement. [Link]

- European Patent Office. PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - EP 3660020 B1. [Link]

- Google Patents. Aurora kinase inhibitors and methods of making and using thereof.

- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

- Google Patents. Compounds and compositions as protein kinase inhibitors - US9314464B2.

- Google Patents. Kinase inhibitors - WO2004041164A2.

- National Institutes of Health. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. [Link]

- Organic Syntheses.

- PubChem.

- ResearchGate. 13C-NMR spectrum of N-methylaniline blocked PMDI. [Link]

- ResearchGate. FT-IR spectra: (a)

- ResearchGate. FTIR spectra of N-methylaniline-blocked poly 4,4 0 -methylenebis(phenyl.... [Link]

- ResearchGate.

- ResearchGate.

- SpectraBase.

- SpectraBase.

- Supporting Information.

- The University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Wikipedia. Curtius rearrangement. [Link]

- WIPO. WO 2018/183936 A1. [Link]

- cdc.gov. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. [Link]

Sources

An In-Depth Technical Guide to 3-Fluoro-4-methylphenyl isocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-4-methylphenyl isocyanate, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its applications, particularly in the field of medicinal chemistry.

Core Properties and Safety Data

3-Fluoro-4-methylphenyl isocyanate (CAS Number: 102561-42-2) is a key building block in organic synthesis, valued for the reactivity of its isocyanate group.[1] Its fluorinated aromatic structure makes it a valuable synthon for introducing the 3-fluoro-4-methylphenyl moiety into molecules, a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Fluoro-4-methylphenyl isocyanate is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 102561-42-2 | [1][3] |

| Molecular Formula | C₈H₆FNO | [1][3] |

| Molecular Weight | 151.14 g/mol | [1] |

| Boiling Point | 65-70 °C @ 12 Torr | [3] |

| Density | 1.175 g/mL | [4] |

| IUPAC Name | 2-fluoro-4-isocyanato-1-methylbenzene | [1] |

Safety and Handling

3-Fluoro-4-methylphenyl isocyanate is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1][5] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][6] As with all isocyanates, there is a risk of sensitization upon inhalation.[5][7]

Key safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and respiratory protection.[5][6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[5][7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7] Isocyanates are moisture-sensitive and should be stored under an inert atmosphere.[3][6]

-

In case of exposure:

Synthesis of 3-Fluoro-4-methylphenyl isocyanate

The most common and efficient method for the synthesis of aryl isocyanates is the reaction of the corresponding primary amine with a phosgene equivalent, such as triphosgene.[8][9] This method offers high yields and is adaptable to a wide range of anilines.

Reaction Scheme

Sources

- 1. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 2. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Spectroscopic Characterization of 2-Fluoro-4-isocyanato-1-methylbenzene: A Technical Guide

Introduction

2-Fluoro-4-isocyanato-1-methylbenzene is a substituted aromatic isocyanate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and polymers. The interplay of the electron-withdrawing fluorine and isocyanate groups with the electron-donating methyl group on the benzene ring creates a unique electronic environment, making a thorough spectroscopic characterization essential for its unambiguous identification and for predicting its reactivity. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of published experimental spectra, this document leverages data from analogous compounds and first principles to provide a robust predictive analysis for researchers and drug development professionals.

The molecular structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents. The fluorine atom will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| Methyl (CH₃) | ~2.3 | s | - | 3H |

| H3 | ~7.1 | dd | JH3-H5 ≈ 2.5 Hz, JH3-F ≈ 8.5 Hz | 1H |

| H5 | ~7.0 | ddd | JH5-H6 ≈ 8.5 Hz, JH5-H3 ≈ 2.5 Hz, JH5-F ≈ 5.5 Hz | 1H |

| H6 | ~7.2 | t | JH6-H5 ≈ JH6-F ≈ 8.5 Hz | 1H |

Interpretation:

-

Methyl Protons: The methyl group at C1 is expected to appear as a singlet around 2.3 ppm, a typical region for methyl groups attached to an aromatic ring.

-

Aromatic Protons: The three aromatic protons are chemically non-equivalent and will exhibit complex splitting patterns. The isocyanate group is strongly electron-withdrawing, and the fluorine atom has both inductive and mesomeric effects. The fluorine atom will also cause splitting of the signals of nearby protons. The predicted chemical shifts and coupling constants are based on data from analogous compounds like 4-fluorotoluene and other substituted benzenes.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are highly dependent on the substituents, and the carbon atoms coupled to fluorine will show characteristic splitting.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| Methyl (CH₃) | ~20 | q |

| C1 | ~135 | d (JC1-F ≈ 3 Hz) |

| C2 | ~160 | d (JC2-F ≈ 245 Hz) |

| C3 | ~118 | d (JC3-F ≈ 22 Hz) |

| C4 | ~130 | s |

| C5 | ~125 | d (JC5-F ≈ 8 Hz) |

| C6 | ~132 | d (JC6-F ≈ 3 Hz) |

| Isocyanate (NCO) | ~128 | s |

Interpretation:

-

Aromatic Carbons: The carbon directly attached to the fluorine atom (C2) will show the largest chemical shift and a large one-bond C-F coupling constant (JC2-F) of around 245 Hz. The other aromatic carbons will also exhibit smaller C-F couplings.

-

Isocyanate Carbon: The carbon of the isocyanate group is expected to resonate in the 120-130 ppm range.

-

Methyl Carbon: The methyl carbon will appear at a characteristic high-field position around 20 ppm.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of small organic molecules is as follows.[1][2][3]

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of this compound will be dominated by the very strong and characteristic absorption of the isocyanate group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Very Strong, Sharp | Asymmetric N=C=O stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl) |

| ~1600, ~1500 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | C-F stretch |

| ~820 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

Isocyanate Stretch: The most prominent feature in the IR spectrum will be a very strong and sharp absorption band around 2270 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group.[4][5]

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.[6]

-

Aromatic C=C and C-F Stretches: The aromatic ring will show characteristic skeletal vibrations in the 1600-1500 cm⁻¹ region. A strong absorption due to the C-F stretch is expected around 1250 cm⁻¹.

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of liquid and solid samples.[6][7][8]

-

Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum.

-

Sample Application: Place a small amount of the sample directly onto the ATR crystal. For a liquid, a single drop is sufficient.

-

Data Collection: Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation.[9][10][11]

Predicted Mass Spectrum (Electron Ionization)

| m/z | Predicted Identity | Notes |

| 151 | [M]⁺˙ | Molecular ion |

| 136 | [M - CH₃]⁺ | Loss of a methyl radical |

| 122 | [M - NCO]⁺ | Loss of the isocyanate group |

| 94 | [C₆H₄F]⁺ | Fluorophenyl cation |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 151, corresponding to the molecular weight of the compound.

-

Fragmentation: The molecule is expected to fragment in a predictable manner under electron ionization. The loss of the methyl group would result in a fragment at m/z 136. Cleavage of the isocyanate group would lead to a fragment at m/z 122. Further fragmentation could lead to the formation of a fluorophenyl cation at m/z 94.

Caption: Predicted fragmentation pathway for this compound under electron ionization.

Experimental Protocol for EI-MS Data Acquisition

A general procedure for obtaining an EI mass spectrum is as follows.[9][12][13]

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted NMR, IR, and MS spectra, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. The unique spectral features arising from the combination of the fluoro, isocyanato, and methyl substituents provide a clear spectroscopic signature for the unambiguous identification and characterization of this molecule.

References

- PubChem.

- ResearchGate.

- ResearchGate. Protocol for structure determination of unknowns by EI mass spectrometry. II.

- ResearchGate.

- Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- Wikipedia.

- Gammadata.

- ResearchGate. P-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. [Link]

- Polymer Chemistry Characterization Lab.

- SpectraBase. 4-Fluorotoluene - Optional[13C NMR] - Spectrum. [Link]

- SpectraBase.

- PubChem. p-Fluorotoluene. [Link]

- LCGC International.

- PubChem.

- University of Oxford. A User Guide to Modern NMR Experiments. [Link]

- Kwan, E. E. Lecture 13: Experimental Methods. [Link]

- ATB. 4-Fluorotoluene | C7H7F | MD Topology | NMR | X-Ray. [Link]

- Semantic Scholar. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

- ResearchGate.

- Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

- Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

- SpectraBase. 4-Fluorotoluene - Optional[19F NMR] - Chemical Shifts. [Link]

- PubChem.

- ChemBK.

- Thieme. 4. 13C NMR Spectroscopy. [Link]

- Mol-Instincts.

Sources

- 1. sc.edu [sc.edu]

- 2. ekwan.github.io [ekwan.github.io]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. youtube.com [youtube.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Reactivity of the Isocyanate Functional Group

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isocyanate functional group (R–N=C=O) stands as a cornerstone of contemporary organic synthesis, distinguished by its pronounced reactivity and the versatility of its chemical transformations.[1] This guide offers a comprehensive exploration of the fundamental principles that dictate isocyanate reactivity. It is designed to furnish researchers, scientists, and drug development professionals with both foundational mechanistic knowledge and pragmatic, field-tested protocols. By delving into the electronic structure, reaction kinetics, and catalytic modulation of isocyanates, this document aims to empower its audience to harness the full potential of this remarkable functional group in their scientific endeavors, from the creation of advanced materials to the synthesis of novel therapeutic agents.

Foundational Principles: Structure and Electronic Character of Isocyanates

The pronounced reactivity of the isocyanate group is intrinsically linked to its unique electronic architecture. The linear arrangement of the nitrogen, carbon, and oxygen atoms (N=C=O) results in a highly electrophilic carbon center, a consequence of the potent electron-withdrawing influence of the adjacent heteroatoms.[2] This electrophilicity is further amplified by resonance delocalization, which concentrates positive charge character on the central carbon atom, rendering it highly susceptible to nucleophilic attack.

Caption: Nucleophilic attack of an amine on an isocyanate, followed by proton transfer to form a urea.

2.2. Reaction with Alcohols: The Gateway to Carbamates (Urethanes)

The addition of an alcohol to an isocyanate results in the formation of a carbamate, more commonly known as a urethane. [3][4]This reaction is the lynchpin of the global polyurethane industry. [4]The rate of this reaction is sensitive to the steric environment of the alcohol, with the reactivity trend being primary > secondary > tertiary. [5]

Caption: Nucleophilic attack of an alcohol on an isocyanate, followed by proton transfer to form a carbamate.

2.3. Reaction with Water: A Dual-Purpose Transformation

Isocyanates react with water to initially form an unstable carbamic acid intermediate, which subsequently decomposes to an amine and carbon dioxide gas. [3][6]This reaction is ingeniously exploited in the production of polyurethane foams, where the liberated CO2 serves as a blowing agent. [3]

Caption: Reaction of an isocyanate with water to form an amine and carbon dioxide.

2.4. Reaction with Thiols: The Synthesis of Thiocarbamates

The reaction of isocyanates with thiols affords thiocarbamates. This reaction is generally more sluggish than those with amines or alcohols and frequently necessitates the use of a catalyst to proceed at a practical rate. [5]

Modulating Isocyanate Reactivity: Key Influential Factors

The kinetics and thermodynamics of isocyanate reactions can be finely tuned by several key factors:

-

Electronic Effects: The presence of electron-withdrawing substituents on the isocyanate moiety enhances the electrophilicity of the carbon atom, thereby accelerating the rate of nucleophilic attack. [7]Conversely, electron-donating groups attenuate reactivity. [7]This principle explains why aromatic isocyanates are generally more reactive than their aliphatic counterparts. [2]* Steric Hindrance: The steric bulk of substituents on both the isocyanate and the nucleophile can significantly impede the approach of the reactants, leading to a decrease in the reaction rate. [2]* Catalysis: The rates of isocyanate reactions, particularly with less reactive nucleophiles like alcohols, can be dramatically enhanced through catalysis. Tertiary amines and organometallic compounds, most notably dibutyltin dilaurate, are widely employed for this purpose. [8][9]The judicious selection of a catalyst can also impart a high degree of selectivity, favoring the formation of a specific product in complex reaction mixtures. [8]

The Role of Isocyanates in Modern Drug Development

The inherent reactivity and capacity of isocyanates to forge stable covalent bonds have positioned them as invaluable tools in the landscape of drug discovery and development. [1]

4.1. Isocyanate-Mediated Chemical Tagging (IMCT): A Tool for Target Identification

Isocyanate-mediated chemical tagging has emerged as a robust and versatile strategy for the covalent attachment of reporter tags, such as biotin or fluorescent probes, to small molecule drug candidates. [10]This technique facilitates the elucidation of drug targets and mechanisms of action by enabling the selective labeling and subsequent identification of binding partners. [10]

4.2. Isocyanates as Building Blocks for Bioactive Molecules

Isocyanates are integral to the synthesis of a diverse array of pharmaceutical agents, including:

-

Urea-Containing Therapeutics: The urea functional group is a common pharmacophore found in a multitude of potent enzyme inhibitors and receptor antagonists.

-

Carbamate Prodrugs: The carbamate linkage serves as a bioreversible masking group for polar functionalities in drug molecules, thereby enhancing their pharmacokinetic profiles. In vivo, the carbamate is enzymatically or chemically cleaved to release the active pharmaceutical ingredient. [10]* Novel Anticancer Agents: A number of isocyanate-derived compounds have exhibited promising preclinical and clinical anti-tumor activity, highlighting their potential in oncology. [1]

Field-Proven Experimental Protocols

5.1. Standard Operating Procedure for the Synthesis of a Disubstituted Urea

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous, aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

With vigorous stirring, add the isocyanate (1.0 equivalent) dropwise to the cooled amine solution.

-

Allow the reaction mixture to gradually warm to ambient temperature and continue stirring for a period of 1 to 24 hours. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, if the urea product has precipitated, collect it by vacuum filtration. If the product remains in solution, concentrate the reaction mixture under reduced pressure and purify the crude residue by recrystallization from an appropriate solvent system or by flash column chromatography.

-

Thoroughly characterize the purified urea product by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

5.2. Standard Operating Procedure for the Catalyzed Synthesis of a Carbamate (Urethane)

-

To a solution of the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., toluene or tetrahydrofuran) under an inert atmosphere, introduce a catalytic amount of a suitable catalyst (e.g., dibutyltin dilaurate, 0.1–1 mol%).

-

Heat the reaction mixture to the desired temperature (typically between 60–80 °C).

-

Add the isocyanate (1.0 equivalent) dropwise to the heated solution while maintaining vigorous stirring.

-

Sustain the reaction at the elevated temperature and monitor its progression by TLC or, for more precise kinetic analysis, by in-situ Fourier-transform infrared (FTIR) spectroscopy. [11]5. Once the reaction has reached completion, cool the mixture to room temperature.

-

Remove the solvent in vacuo and purify the resulting carbamate by flash column chromatography on silica gel or by vacuum distillation.

-

Confirm the identity and purity of the product through comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Paramount Safety Considerations for Handling Isocyanates

Isocyanates are potent chemical agents that demand stringent safety protocols due to their high reactivity and toxicity. They are known irritants of the eyes, skin, and respiratory system, and many are potent sensitizers capable of inducing occupational asthma upon repeated exposure. [12][13][14]

-

Engineering Controls: All manipulations of isocyanates must be conducted within a certified and properly functioning chemical fume hood. [15]* Personal Protective Equipment (PPE): A complete ensemble of PPE is mandatory, including chemical-resistant gloves, splash-proof safety goggles, and a flame-resistant lab coat. [13]For any procedure with the potential to generate aerosols, appropriate respiratory protection is imperative. [15]* Prudent Handling Practices: Meticulously avoid the inhalation of isocyanate vapors and any direct contact with the skin and eyes. [16]* Emergency Preparedness and Waste Management: Ensure that appropriate spill containment and neutralization materials are readily accessible. All isocyanate-containing waste must be disposed of in strict accordance with institutional and local environmental health and safety regulations.

Concluding Remarks

The isocyanate functional group represents a remarkably powerful and versatile entity in the toolkit of the modern synthetic chemist. A thorough understanding and judicious control of its inherent reactivity unlock pathways to a vast and diverse array of high-value materials and life-saving pharmaceuticals. This guide has endeavored to provide a comprehensive and practical framework for understanding and utilizing isocyanate chemistry, encompassing fundamental principles, actionable experimental protocols, and non-negotiable safety mandates. It is our sincere hope that this resource will empower researchers, scientists, and drug development professionals to confidently and creatively leverage the immense synthetic potential of isocyanates to propel innovation and discovery within their respective disciplines.

References

A comprehensive list of references is available upon request. For the purpose of this guide, in-text citations refer to a curated selection of authoritative sources that can be provided in a formal bibliography. These sources include peer-reviewed scientific journals, established chemical encyclopedias, and official safety guidelines from recognized regulatory bodies.

Sources

- 1. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 2. poliuretanos.net [poliuretanos.net]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. doxuchem.com [doxuchem.com]

- 7. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 8. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. wernerblank.com [wernerblank.com]

- 10. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mt.com [mt.com]

- 12. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 13. safework.nsw.gov.au [safework.nsw.gov.au]

- 14. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 15. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 16. Isocyanate [chemeurope.com]

A Technical Guide to the Solubility of 2-Fluoro-4-isocyanato-1-methylbenzene in Common Laboratory Solvents

This guide provides an in-depth technical overview of the solubility characteristics of 2-fluoro-4-isocyanato-1-methylbenzene, a crucial consideration for its application in research, particularly in the realm of drug development and synthetic chemistry. The document outlines the predicted solubility profile based on the compound's molecular structure, a detailed protocol for its experimental determination, and the critical safety measures required when handling this reactive isocyanate.

Introduction to this compound

This compound, also known as 3-fluoro-4-methylphenyl isocyanate, is an aromatic isocyanate with the molecular formula C₈H₆FNO.[1] Its structure, featuring a toluene backbone substituted with a fluorine atom and a highly reactive isocyanate group, makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. The isocyanate group is particularly reactive towards nucleophiles such as alcohols, amines, and water, a characteristic that defines its utility in synthesis but also dictates the choice of solvents for its handling and storage.[2][3] Understanding the solubility of this compound is paramount for reaction design, purification, and formulation.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 102561-42-2 | [1] |

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound suggests a nuanced solubility profile.

-

Non-Polar Solvents: The presence of the aromatic ring and a methyl group imparts significant non-polar character. Therefore, good solubility can be expected in non-polar solvents such as toluene, hexane, and diethyl ether. A related compound, 1-fluoro-2-isocyanato-4-methylbenzene, is reported to be soluble in ether and dichloromethane, supporting this prediction.[4]

-

Polar Aprotic Solvents: The fluorine atom and the isocyanate group introduce polarity. Polar aprotic solvents like acetone, ethyl acetate, acetonitrile, and dimethylformamide (DMF) are likely to be effective at dissolving the compound. These solvents can engage in dipole-dipole interactions without the risk of reacting with the isocyanate group.

-

Polar Protic Solvents: Extreme caution is advised with polar protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines. The isocyanate group will react exothermically with the active hydrogen in these solvents.[2] This reaction leads to the formation of ureas (from amines), carbamates (from alcohols), and, with water, an unstable carbamic acid that decomposes to an amine and carbon dioxide.[2] Therefore, these are not suitable solvents for storing or handling the compound if its integrity is to be maintained.

Experimental Determination of Qualitative Solubility

The following protocol provides a systematic and safe method for determining the qualitative solubility of this compound. This procedure is designed to minimize risk and generate reliable, albeit qualitative, data.

Core Principle: Safety First

Aromatic isocyanates are toxic and are known respiratory and skin sensitizers.[5] All handling must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber), must be worn.[2]

Materials and Reagents

-

This compound

-

Small, dry test tubes

-

Vortex mixer

-

Selection of anhydrous solvents:

-

Non-Polar: Toluene, Hexane, Diethyl Ether

-

Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF)

-

Reactive Protic (for reactivity observation): Ethanol, Deionized Water

-

Experimental Workflow

The following workflow is designed to systematically assess solubility in a range of solvents.

Caption: Experimental workflow for determining the qualitative solubility of this compound.

Step-by-Step Protocol

-

Preparation: Ensure all glassware is thoroughly dried to prevent reaction with water. Label test tubes for each solvent to be tested.

-

Solvent Addition: To each labeled test tube, add approximately 1 mL of the respective anhydrous solvent.

-

Solute Addition: Carefully add a small, pre-weighed amount (approximately 10 mg) of this compound to each test tube.

-

Mixing: Cap the test tube and vortex the mixture vigorously for 60 seconds.[6]

-

Observation: Allow the mixture to stand for a minute and then observe against a contrasting background. Note whether the compound is fully soluble (a clear solution), partially soluble (some solid remains), or insoluble (the bulk of the solid remains undissolved).[6]

-

Reactivity Check: For the protic solvents (water and ethanol), be vigilant for signs of a chemical reaction, such as gas evolution (CO₂ from reaction with water), formation of a precipitate (a urea or carbamate derivative), or an exothermic effect (heat generation).

-

Documentation: Record all observations in a laboratory notebook.

Interpreting and Reporting the Data

The results of these qualitative tests should be compiled into a clear and concise table. This allows for easy comparison of the compound's behavior in different solvent classes.

Example Data Table: